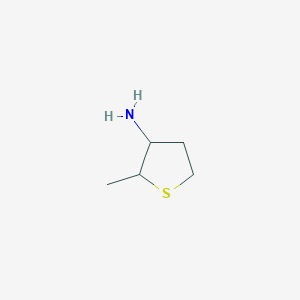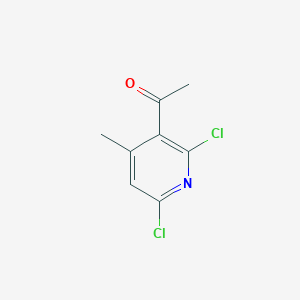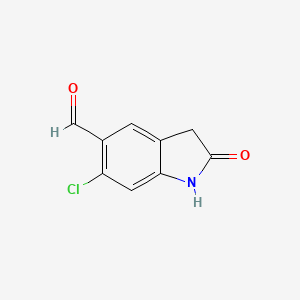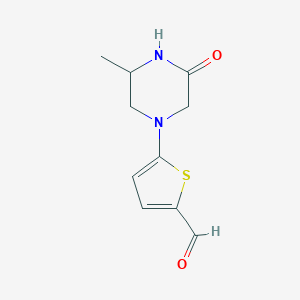
2-Methylthiolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiolan-3-amine is an organic compound with the molecular formula C₅H₁₁NS It belongs to the class of heterocyclic amines, characterized by a sulfur atom in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthiolane with ammonia under controlled conditions. This reaction can be catalyzed by acids or bases to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2-Methylthiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methylthiolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiolan-3-one: A related compound with an oxo group instead of an amine group.
Tetrahydrothiophene: A simpler sulfur-containing heterocycle without additional functional groups.
Uniqueness
2-Methylthiolan-3-amine is unique due to its combination of a sulfur atom and an amine group within a five-membered ring. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C5H11NS |
|---|---|
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
2-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 |
Clave InChI |
IHJAUMYYRHUBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)


![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)

![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
